molecular formula C16H13ClF3NO2 B13853156 (S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one

(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13853156
M. Wt: 343.73 g/mol
InChI Key: XJQUXHPZKXWHSL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropylethynyl group, and a benzo[d][1,3]oxazin-2(4H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often require the use of specific catalysts and reagents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and chloro groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and specific catalysts such as nickel or iridium complexes . The reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as 1,2-dihydroquinolines and 2,3-dihydropyrroles .

Scientific Research Applications

(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of (S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. The presence of the cyclopropylethynyl group adds to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H13ClF3NO2

Molecular Weight

343.73 g/mol

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C16H13ClF3NO2/c1-8-9(2)13-11(7-12(8)17)15(16(18,19)20,23-14(22)21-13)6-5-10-3-4-10/h7,10H,3-4H2,1-2H3,(H,21,22)/t15-/m0/s1

InChI Key

XJQUXHPZKXWHSL-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1C)NC(=O)O[C@]2(C#CC3CC3)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=C2C(=C1C)NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.